molecular formula C14H10NO2- B14721813 2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate CAS No. 5492-70-6

2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate

Cat. No.: B14721813
CAS No.: 5492-70-6
M. Wt: 224.23 g/mol
InChI Key: BBJKEFXATZWCNC-UHFFFAOYSA-M
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Description

2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a phenol moiety, which is a benzene ring substituted with a hydroxyl group. The compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the reaction can be carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the substitution process . Industrial production methods may involve the use of advanced catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems . It may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate can be compared with other phenolic compounds, such as hydroxybenzene and picric acid . While all these compounds share a common phenol moiety, they differ in their chemical structure and properties. For instance, picric acid is known for its high acidity and explosive properties, whereas this compound is more stable and less reactive . This uniqueness makes it suitable for specific applications where stability and controlled reactivity are desired.

Properties

CAS No.

5492-70-6

Molecular Formula

C14H10NO2-

Molecular Weight

224.23 g/mol

IUPAC Name

2-(phenacylideneamino)phenolate

InChI

InChI=1S/C14H11NO2/c16-13-9-5-4-8-12(13)15-10-14(17)11-6-2-1-3-7-11/h1-10,16H/p-1

InChI Key

BBJKEFXATZWCNC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2[O-]

Origin of Product

United States

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